molecular formula C10H11N3O2S B2908727 N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide CAS No. 31785-09-8

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide

Cat. No.: B2908727
CAS No.: 31785-09-8
M. Wt: 237.28
InChI Key: DEPJTXJWQDNASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amide linkage, a thioamide group, and an aromatic benzamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide typically involves the condensation of benzoyl chloride with a suitable amine under controlled conditions. One common method is the reaction of benzoyl chloride with 2-amino-1-(aminocarbonothioyl)-2-oxoethane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-phase synthesis techniques. These methods allow for better control over reaction conditions and can be optimized for higher throughput and lower costs .

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide involves its interaction with specific molecular targets, such as HDACs. By inhibiting these enzymes, the compound can alter gene expression and induce apoptosis in cancer cells. The thioamide group is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]benzamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.

Properties

IUPAC Name

N-(1,3-diamino-1-oxo-3-sulfanylidenepropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c11-8(14)7(9(12)16)13-10(15)6-4-2-1-3-5-6/h1-5,7H,(H2,11,14)(H2,12,16)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPJTXJWQDNASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.